7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-11-7-8-17(12-19)15-29-16-21-25(18-9-5-4-6-10-18)27-28-26(21)20-13-23(31-2)24(32-3)14-22(20)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSDTXNXFBLKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Formation of the Pyrazole Ring: The quinoline intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.
Introduction of Substituents: Methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro-pyrazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenylquinoline: Lacks the pyrazole ring, making it less effective in certain applications.
5-(3-Methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups at positions 7 and 8, affecting its electronic properties.
Uniqueness
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of both methoxy and phenyl substituents, which enhance its biological activity and electronic properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Biological Activity
7,8-Dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a fused pyrazole and quinoline ring system with methoxy and phenyl substituents. The synthesis typically involves several steps:
- Formation of the Quinoline Core : This is achieved through reactions such as the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
- Cyclization to Form the Pyrazole Ring : The quinoline intermediate is cyclized with hydrazine derivatives.
- Introduction of Substituents : Methoxy and phenyl groups are added through electrophilic aromatic substitution reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation:
- Mechanism of Action : The compound can inhibit tyrosine kinases and intercalate into DNA, disrupting replication processes. For instance, studies have demonstrated its efficacy against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses moderate to high antibacterial and antifungal activities:
- In Vitro Studies : The compound was tested against common bacterial strains and showed promising results in inhibiting growth .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this pyrazoloquinoline derivative has demonstrated anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells:
- Mechanism of Action : The anti-inflammatory effects are linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Case Studies
- Anticancer Efficacy : A study focused on the efficacy of this compound against renal cancer cells (A498) indicated that it exhibited selective toxicity comparable to established chemotherapeutics.
- Anti-inflammatory Effects : Another study highlighted its ability to significantly reduce NO production in inflammatory models, supporting its potential use in treating inflammatory diseases.
Q & A
Q. Key Optimization :
| Parameter | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol/water mix | 15% | |
| Catalyst | Ultrasonic irradiation (40 kHz) | 20% | |
| Temperature | 80°C reflux | 10% |
How can computational methods like DFT be applied to study the electronic structure of this compound?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-31G* level is used to predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example:
- Conformational Analysis : DFT calculations revealed that the 5-[(3-methoxyphenyl)methyl] group adopts a planar conformation due to π-stacking interactions with the quinoline core, stabilizing the structure by ~2.3 kcal/mol .
- Reactivity Prediction : HOMO localization on the pyrazole ring suggests susceptibility to electrophilic attacks, guiding derivatization strategies .
Data Contradictions : Some studies report discrepancies between experimental NMR shifts and DFT-predicted values, likely due to solvent effects not fully modeled .
What spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Methodological Answer :
- 1H/13C NMR : Key for confirming substitution patterns. For instance, the methoxy groups show singlets at δ 3.80–3.85 ppm, while the benzyl proton resonates as a multiplet at δ 4.15–4.20 ppm .
- HRMS : Validates molecular weight with <2 ppm error. Example: [M+H]+ calculated at m/z 456.1784, observed at 456.1791 .
- IR : Stretching frequencies for C=O (1665–1670 cm⁻¹) and NH (3250–3270 cm⁻¹) confirm functional groups .
Tip : Use DMSO-d6 for NMR to resolve exchangeable protons (e.g., NH) .
What strategies exist for introducing isotopic labels (e.g., deuterium) into this compound for metabolic studies?
Level : Advanced
Methodological Answer :
Deuterium can be introduced via:
- Deuterated Reagents : Use 4-methoxy-d3-phenylhydrazine in condensation reactions to label the methoxy group. Yields ≥70% are achievable with triethylamine in xylenes .
- Post-Synthetic Exchange : Treat the compound with D2O under acidic conditions (HCl/D2O, 60°C) to exchange labile protons (e.g., NH) .
Validation : Monitor isotopic purity via HRMS and 2H NMR.
How do substituent variations on the aryl groups affect bioactivity?
Level : Advanced
Methodological Answer :
Structure-Activity Relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to cholinesterase (IC50 reduced by 40% compared to methoxy) .
- Aryl Ring Size : Larger substituents (e.g., 3,4-dichlorophenyl) increase steric hindrance, reducing potency by ~30% .
Q. SAR Table :
| Substituent (Position) | Bioactivity (IC50, μM) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 12.5 ± 1.2 | |
| 3-Chlorophenyl | 8.7 ± 0.9 | |
| 4-Fluorophenyl | 10.3 ± 1.1 |
How can reaction yields be optimized in condensation steps?
Level : Basic
Methodological Answer :
- Catalyst Choice : Use NH4OAc in acetic acid to accelerate cyclocondensation (yield: 75–85%) .
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of quinoline intermediates by 20% compared to ethanol .
- Workup : Precipitate crude product with ice-cold water to remove unreacted aldehydes .
Contradictions : Ultrasonic methods in report higher yields (85%) than thermal reflux (70%), suggesting energy input is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
